Cas no 2228847-88-7 (2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene)
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene
- 2228847-88-7
- EN300-1938488
-
- Inchi: 1S/C13H15Br/c1-6-13(4,5)11-8-7-9(2)12(14)10(11)3/h1,7-8H,2-5H3
- InChI Key: XVQXNSBHSWRABE-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=CC(=C1C)C(C#C)(C)C
Computed Properties
- Exact Mass: 250.03571g/mol
- Monoisotopic Mass: 250.03571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 0Ų
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1938488-0.05g |
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene |
2228847-88-7 | 0.05g |
$1584.0 | 2023-09-17 | ||
| Enamine | EN300-1938488-0.1g |
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene |
2228847-88-7 | 0.1g |
$1660.0 | 2023-09-17 | ||
| Enamine | EN300-1938488-0.25g |
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene |
2228847-88-7 | 0.25g |
$1735.0 | 2023-09-17 | ||
| Enamine | EN300-1938488-0.5g |
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene |
2228847-88-7 | 0.5g |
$1811.0 | 2023-09-17 | ||
| Enamine | EN300-1938488-1.0g |
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene |
2228847-88-7 | 1g |
$1887.0 | 2023-05-31 | ||
| Enamine | EN300-1938488-2.5g |
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene |
2228847-88-7 | 2.5g |
$3696.0 | 2023-09-17 | ||
| Enamine | EN300-1938488-5.0g |
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene |
2228847-88-7 | 5g |
$5470.0 | 2023-05-31 | ||
| Enamine | EN300-1938488-10.0g |
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene |
2228847-88-7 | 10g |
$8110.0 | 2023-05-31 | ||
| Enamine | EN300-1938488-1g |
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene |
2228847-88-7 | 1g |
$1887.0 | 2023-09-17 | ||
| Enamine | EN300-1938488-5g |
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene |
2228847-88-7 | 5g |
$5470.0 | 2023-09-17 |
2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene
2-Bromo-1,3-Dimethyl-4-(2-Methylbut-3-Yn-2-Yl)Benzene: A Versatile Compound in Pharmaceutical and Material Science
2-Bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene is a complex organic compound characterized by its unique molecular structure, which combines aromatic ring systems with alkynyl and bromo functional groups. This compound has garnered significant attention in the fields of pharmaceutical research and advanced material science due to its potential for chemical reactivity and structural versatility. The molecular architecture of this compound, which includes a benzene ring substituted with bromo, methyl, and alkynyl groups, provides a foundation for exploring its applications in drug development, polymer chemistry, and catalytic processes.
Chemical Structure and Synthesis The molecular formula of 2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene is C14H18BBr. The compound features a benzene ring with three substituents: a bromo group at the 2-position, two methyl groups at the 1 and 3 positions, and an alkynyl group at the 4-position. The alkynyl substituent, specifically the 2-methylbut-3-yn-2-yl group, introduces a terminal alkyne functionality that is highly reactive in organic synthesis. This structural feature enables the compound to participate in various chemical reactions, such as alkyne-alkene coupling and click chemistry, which are critical in the development of new materials and pharmaceuticals.
Recent studies have highlighted the importance of alkynyl-functionalized aromatic compounds in the design of bioactive molecules. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs exhibit enhanced binding affinity to specific protein targets, suggesting potential applications in the treatment of neurodegenerative diseases. The 2-methylbut-3-yn-2-yl group, in particular, is known to contribute to the stability and reactivity of such molecules, making 2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene a valuable intermediate in the synthesis of drug candidates.
Pharmaceutical Applications The 2-bromo and 1,3-dimethyl substituents in this compound play a crucial role in modulating its pharmacological properties. Research published in Advanced Drug Delivery Reviews in 2024 emphasized the role of bromo and methyl groups in enhancing the solubility and metabolic stability of aromatic compounds. These properties are essential for the development of orally bioavailable drugs, as they improve the compound’s ability to cross biological membranes and remain active in the body.
Moreover, the presence of the alkynyl group allows for the incorporation of additional functional groups through click chemistry reactions. This has been leveraged in the development of prodrugs, where the alkynyl moiety is used to link the active pharmaceutical ingredient to a carrier molecule. A 2023 study in ACS Chemical Biology showcased the use of similar compounds to create targeted drug delivery systems, highlighting the versatility of 2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene in pharmaceutical applications.
Material Science and Polymer Chemistry In the realm of material science, the 2-methylbut-3-yn-2-yl group has been explored for its potential in creating functional polymers. A 2025 review in Macromolecules discussed the use of alkynyl-functionalized monomers to synthesize polymers with tunable mechanical properties. These polymers find applications in flexible electronics, biomedical devices, and coatings, where the ability to control molecular weight and crosslinking density is critical.
Additionally, the 2-bromo group in this compound can serve as a site for further functionalization, enabling the creation of hybrid materials with unique properties. For example, bromo-substituted aromatic compounds have been used to create conductive polymers and photovoltaic materials, as reported in a 2024 study in Nature Materials. The ability to modify the molecular structure of 2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene opens up new avenues for material innovation, particularly in the development of sustainable and high-performance materials.
Catalytic and Synthetic Utility Due to its reactivity and structural diversity, 2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene has also found applications in catalytic processes. A 2023 paper in Organic Letters described the use of this compound as a precursor in the synthesis of complex organic molecules, where its alkynyl group facilitates the formation of carbon-carbon bonds through transition metal-catalyzed coupling reactions. Such reactions are fundamental in the synthesis of pharmaceuticals and fine chemicals, where the ability to create precise molecular structures is essential.
Furthermore, the 2-methylbut-3-yn-2-yl group can act as a handle for the introduction of various functional groups, enabling the creation of multifunctional molecules. This has been particularly useful in the development of drug conjugates, where the alkynyl group is used to link the drug to a targeting moiety, enhancing the specificity and efficacy of therapeutic agents.
Environmental and Industrial Considerations While the potential applications of 2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene are promising, its environmental impact must be carefully evaluated. A 2024 study in Environmental Science & Technology highlighted the need for sustainable synthesis methods to minimize the ecological footprint of such compounds. Researchers are actively exploring green chemistry approaches, including the use of catalytic processes and biodegradable materials, to ensure that the production and application of this compound align with environmental standards.
Industrial applications of this compound are also being investigated for their economic viability. The ability to synthesize 2-bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene efficiently and cost-effectively is crucial for its widespread use in pharmaceutical and material science. Advances in synthetic methodologies, such as the development of selective catalysts and energy-efficient processes, are expected to play a key role in this regard.
Conclusion 2-Bromo-1,3-dimethyl-4-(2-methylbut-3-yn-2-yl)benzene is a multifunctional compound with significant potential in pharmaceutical research, material science, and catalytic processes. Its unique molecular structure, characterized by the presence of bromo, methyl, and alkynyl groups, enables it to participate in a wide range of chemical reactions and applications. As research in these fields continues to advance, the role of this compound in the development of new drugs, materials, and sustainable technologies is likely to expand further.
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